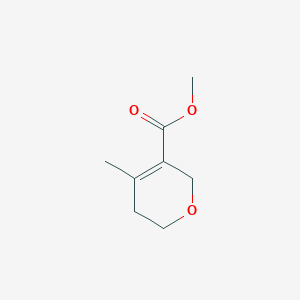

methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-methyl-3,6-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6-3-4-11-5-7(6)8(9)10-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEMFWBPNHEDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(COCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Methyl 5,6 Dihydro 2h Pyran 3 Carboxylate and Analogues

Strategies for Constructing the 5,6-Dihydro-2H-Pyran-3-Carboxylate Skeleton

The formation of the dihydropyran ring can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, atom economy, and control over substitution patterns.

Multicomponent Reaction Approaches for Dihydropyran Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing portions of all starting materials, have emerged as powerful tools for building molecular complexity efficiently. nih.govgrowingscience.com These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. The synthesis of dihydropyran derivatives via MCRs often proceeds through a domino sequence of reactions, such as a Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization. mdpi.comnih.gov

For instance, a one-pot, three-component reaction of an aromatic aldehyde, an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl acetoacetate), and a β-ketoester can yield highly functionalized 4H-pyrans under various catalytic conditions. growingscience.comnih.gov A notable example involves the synthesis of pyrano[4,3-b]pyran-5-one derivatives through the reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine. arkat-usa.org This domino reaction proceeds with high efficiency, particularly under microwave irradiation, offering advantages like higher yields and shorter reaction times compared to conventional heating. arkat-usa.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO, Solvent-free | 2-Amino-4H-pyran | growingscience.com |

| Aromatic Aldehyde | 4-Hydroxy-6-methyl-2-pyrone | N-methyl-1-(methylthio)-2-nitroethenamine | Ethanol, Microwave | Pyrano[4,3-b]pyran-5-one | arkat-usa.org |

| Aromatic Aldehyde | β-Ketoester | N-methyl thio nitroetheneamine | ZnCl₂, Solvent-free, 120 °C | Pyran analogues | nih.gov |

| Vinylcyclopropane | Diazoester | Diphenyl Sulfoxide | Rh(I)/La(III) cocatalyst | Polysubstituted Dihydropyran | acs.org |

Cyclization Reactions for Pyran Ring Formation

Intramolecular cyclization is a fundamental and widely used strategy for the formation of the dihydropyran ring. osi.lvresearchgate.net These reactions typically involve the formation of a carbon-oxygen bond to close the six-membered ring from a suitably functionalized acyclic precursor.

A prominent method in this category is the Prins cyclization, which involves the reaction of an alkenol with an aldehyde or ketone in the presence of a Brønsted or Lewis acid. mdpi.com The mechanism proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped by the intramolecular alkene nucleophile in an endo-cyclization to form the heterocyclic ring. nih.gov This strategy is highly effective for establishing the 2,6-cis stereochemistry often found in natural products. nih.gov Other variations include silyl-Prins cyclizations, which can also provide cis-2,6-disubstituted dihydropyran derivatives diastereoselectively. mdpi.com

Another innovative approach involves the copper-catalyzed ring-opening cyclization of hydroxycyclopropanols. rsc.org In this reaction, a strained carbon-carbon bond in the cyclopropanol (B106826) is cleaved, followed by the formation of a new Csp³–O bond to yield substituted tetrahydropyrans and, by extension, dihydropyran precursors. rsc.org

| Precursor Type | Reaction Name | Key Intermediate | Product Feature | Reference |

|---|---|---|---|---|

| Homoallylic Alcohol + Aldehyde | Prins Cyclization | Oxocarbenium ion | Stereoselective 2,6-disubstitution | nih.govnih.gov |

| Alkenol + Aldehyde (with silyl (B83357) group) | Silyl-Prins Cyclization | Oxocarbenium ion | Diastereoselective cis-2,6-disubstitution | mdpi.com |

| Hydroxycyclopropanol | Cu-catalyzed Ring-Opening Cyclization | - | Di- or tri-substituted O-heterocycles | rsc.org |

Diels-Alder Type Reactions for 5,6-Dihydro-2H-Pyran Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for forming six-membered rings with excellent regio- and stereochemical control. wikipedia.org The variant used for synthesizing dihydropyrans is the hetero-Diels-Alder (HDA) reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, such as oxygen.

For the construction of the 5,6-dihydro-2H-pyran skeleton, the reaction often proceeds via an inverse-electron-demand hetero-Diels-Alder (IEDHDA) mechanism. rsc.org In this scenario, an electron-rich alkene (the dienophile, such as a vinyl ether or vinyl sulfide) reacts with an electron-poor α,β-unsaturated carbonyl compound (the heterodiene). rsc.orgacs.org This approach allows for the efficient and stereoselective synthesis of various dihydropyran-fused compounds. rsc.org The reaction can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity. acs.org For example, cycloadditions of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone proceed regio- and diastereoselectively to yield functionalized 3,4-dihydro-2H-pyrans. rsc.org

| Heterodiene (Electron-Poor) | Dienophile (Electron-Rich) | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| α,β-Unsaturated acyl phosphonate | Enol ether | Inverse-Electron-Demand | Catalyzed by Cu(II)-bis(oxazoline) complexes | acs.org |

| Exocyclic enone on ent-kaurane | Vinyl ether or sulfide | Inverse-Electron-Demand | Regio- and stereoselective fusion to a natural product scaffold | rsc.org |

| 3-Aryl-2-benzoyl-2-propenenitrile | N-vinyl-2-oxazolidinone | Normal or Inverse-Demand | Yields cis and trans diastereoisomers | rsc.org |

| 1-Alkoxy-1-amino-1,3-butadiene | Aldehyde | Normal-Electron-Demand | Direct access to 6-substituted 5,6-dihydro-2-pyrones | nih.gov |

Ring-Expansion Strategies in Dihydro-2H-Pyran Synthesis

Ring-expansion reactions provide an alternative and powerful route to six-membered heterocycles from smaller, more readily available ring systems. mdpi.com This strategy leverages the release of ring strain as a driving force for the transformation.

A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov The key step in this process is a cyclopropylcarbinyl cation rearrangement, which achieves selective cleavage of an endocyclic C-C bond in the cyclopropane. nih.gov Another effective method is the catalytic ring expansion of vinyl oxetanes, which can be performed asymmetrically to yield chiral dihydropyrans. nih.gov Additionally, an aldol-based ring expansion of dihydrofurans has been shown to produce enantiopure dihydropyranones in high yield, demonstrating the versatility of starting from five-membered rings. lookchem.com

| Starting Ring System | Key Reagents/Conditions | Mechanism Feature | Reference |

|---|---|---|---|

| Monocyclopropanated Furan | Amberlyst 15, Methanol | Cyclopropylcarbinyl cation rearrangement | nih.gov |

| Vinyl Oxetane | Chiral Counterion Catalyst | Catalytic asymmetric ring expansion | nih.gov |

| Dihydrofuran | Oxidative cleavage, Aldol (B89426) condensation | Aldol-based ring closure sequence | lookchem.com |

Stereoselective Synthesis of Dihydropyran Carboxylates

Achieving control over the absolute and relative stereochemistry is a critical challenge in modern organic synthesis. The development of stereoselective methods for constructing dihydropyran carboxylates is essential for accessing specific biologically active enantiomers.

Enantioselective Catalytic Methods in Dihydropyran Synthesis

Asymmetric catalysis offers the most efficient route to enantiomerically enriched products. Both metal-based and organocatalytic systems have been successfully applied to the synthesis of chiral dihydropyran derivatives.

In the context of hetero-Diels-Alder reactions, chiral Lewis acid catalysts are highly effective. For example, C₂-symmetric bis(oxazoline)-Cu(II) complexes catalyze the IEDHDA reaction between α,β-unsaturated carbonyl compounds and enol ethers with high diastereo- and enantioselectivity, often exceeding 90% enantiomeric excess (ee) even at room temperature. acs.org Similarly, Fe(III)-based chiral ligand complexes have been used to generate enantioenriched bicyclic dihydropyrans in good yields and high ee. thieme-connect.com

Organocatalysis has also emerged as a powerful tool. Diphenylprolinol silyl ether, a common organocatalyst, has been used to mediate the reaction between α-acyl-β-aryl-substituted acrylonitriles and aldehydes. researchgate.net This asymmetric domino reaction proceeds via a Michael addition/enolization/acetalization sequence to afford 3,4-trans-dihydropyrans with excellent enantioselectivity. researchgate.net N-Heterocyclic carbenes (NHCs) have also been employed to catalyze the enantioselective synthesis of various dihydropyranones and related structures through [3+3] or [4+2] annulation pathways, achieving ee values above 90% for a broad range of examples. nih.govrsc.org

| Catalyst System | Reaction Type | Substrates | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Bis(oxazoline)-Cu(II) complexes | Hetero-Diels-Alder | α,β-Unsaturated acyl phosphonates + Enol ethers | High | >90% ee | acs.org |

| Fe(OTf)₃ + Chiral Ligand | Hetero-Diels-Alder | Cyclic enones + Alkenes | Up to 95% | High | thieme-connect.com |

| Diphenylprolinol silyl ether | Domino Michael/Acetalization | Acrylonitrile derivative + Aldehyde | Good | High | researchgate.net |

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Enal + Pyrrole-4-one | 50-98% | >90% ee | nih.gov |

| (R)-BTM (Isothiourea) | Addition to Pyridinium Salts | Aryl esters + Pyridinium salts | Up to 95% | Up to 98:2 er | nih.govrsc.org |

Diastereoselective Control in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. Achieving diastereoselective control in these reactions is crucial for synthesizing complex molecules with defined stereochemistry, such as substituted dihydropyrans.

The stereochemical outcome of MCRs leading to pyran rings is often governed by the catalyst, solvent, and the nature of the substrates. For instance, organocatalytic approaches have demonstrated significant success. Tandem reactions, such as a Michael addition followed by an intramolecular cyclization, can produce highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov The reaction of β-ketoesters with two equivalents of an aldehyde, for example, proceeds via an initial aldol reaction, followed by a Knoevenagel condensation and an intramolecular Michael addition, to yield complex pyran structures with high diastereoselectivity. nih.gov

Similarly, the Hantzsch reaction, a classic MCR, has been adapted for the synthesis of dihydropyridines, and its principles can be extended to oxygen heterocycles. frontiersin.org The mechanism, involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, offers multiple points for stereochemical induction. frontiersin.org The choice of a chiral organocatalyst, such as a proline derivative, can effectively guide the formation of one diastereomer over others. au.dkmdpi.com

The table below summarizes key aspects of diastereoselective MCRs relevant to the synthesis of substituted pyran analogues.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Tandem Aldol/Knoevenagel/Michael | β-Ketoester, Aldehydes | Base-catalyzed | Produces single diastereomers of highly substituted tetrahydropyran-4-ones. | nih.gov |

| Organocatalytic Michael/Cyclization | α,β-Unsaturated Aldehyde, 1,3-Dione | Chiral secondary amine (e.g., (S)-proline derivative) | Forms enantiomerically enriched 3,4-dihydropyrans with good diastereoselectivity. | au.dk |

| Cascade Double/Triple Michael Addition | Curcumins, Arylidenemalonates | Aqueous KOH, TBAB (phase transfer catalyst) | Yields highly functionalized cyclohexanones and tetrahydrochromen-4-ones with excellent diastereoselectivity. | beilstein-journals.org |

Chiral Pool Approaches for Dihydropyran Derivative Synthesis

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products—such as carbohydrates, amino acids, and terpenes—that can serve as starting materials for complex asymmetric syntheses. Carbohydrates, or sugars, are particularly powerful precursors for dihydropyran synthesis due to their inherent pyranose structure and rich stereochemical information. elsevierpure.comresearchgate.net

This strategy leverages the existing stereocenters of the starting material to construct the chiral target molecule, avoiding the need for de novo asymmetric induction. For example, readily available monosaccharides can be transformed through a series of regio- and stereoselective reactions to yield complex heterocyclic structures. elsevierpure.com Key transformations in converting carbohydrates to functionalized dihydropyrans include selective protection of hydroxyl groups, oxidation, reduction, and C-C bond-forming reactions at specific positions.

The "chiron approach" involves retrosynthetically dissecting a target molecule to identify a suitable chiral building block from the chiral pool. scripps.edu For a dihydropyran target, a hexapyranose sugar is an obvious starting point. The synthetic sequence would then focus on modifying the sugar's functional groups—such as removing or modifying hydroxyl groups and introducing the required C3-carboxylate and C4-methyl substituents—while retaining the core pyran ring and desired stereochemistry. researchgate.netresearchgate.net

Targeted Methylation and Functionalization Strategies at C4 of the Dihydropyran Ring

Introducing a methyl group at the C4 position of the 5,6-dihydro-2H-pyran-3-carboxylate scaffold is a critical step in the synthesis of the target compound. A premier strategy for achieving this transformation is through a 1,4-conjugate addition (or Michael addition) reaction. This approach requires an α,β-unsaturated precursor, namely methyl 5,6-dihydro-2H-pyran-3-carboxylate.

Organocuprates, also known as Gilman reagents (R₂CuLi), are exceptionally effective for this purpose. masterorganicchemistry.com These soft nucleophiles selectively add to the β-carbon (C4) of α,β-unsaturated esters, avoiding the common competing 1,2-addition to the carbonyl group that is often observed with harder nucleophiles like Grignard or organolithium reagents. chemistrysteps.comwikipedia.org The reaction of a methyl-based organocuprate, such as lithium dimethylcuprate (Me₂CuLi), with the unsaturated dihydropyran ester would regioselectively form the C4-C(methyl) bond. chem-station.com

The general mechanism involves the following steps:

Formation of the Organocuprate: A copper(I) salt (e.g., CuI) reacts with two equivalents of an organolithium reagent (e.g., methyllithium) to form the Gilman reagent.

Conjugate Addition: The organocuprate adds to the β-carbon of the α,β-unsaturated ester, forming a copper enolate intermediate. iupac.org

Protonolysis: The reaction is quenched with a proton source (e.g., aqueous ammonium (B1175870) chloride) to protonate the enolate, yielding the final C4-methylated product. chemistrysteps.com

The stereoselectivity of the conjugate addition can be influenced by the substrate's existing stereochemistry and reaction conditions. For cyclic substrates, the incoming nucleophile often approaches from the less sterically hindered face, leading to a specific diastereomer. chem-station.com

Process Optimization and Scalability in Dihydropyran Carboxylate Production

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process requires rigorous optimization of reaction parameters and often a shift in technology, such as from batch to continuous flow processing. iitb.ac.in The production of dihydropyran carboxylates is no exception, demanding focus on safety, efficiency, cost-effectiveness, and sustainability. rsc.org

Continuous Flow Synthesis: This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved consistency and yield. beilstein-journals.orgflinders.edu.auatomfair.com For key steps in dihydropyran synthesis, such as MCRs or methylation, a continuous flow setup allows for precise control over residence time, temperature, and stoichiometry. Microwave-assisted continuous flow reactors can further accelerate reactions, leading to higher throughput. beilstein-journals.org The ability to "scale-out" (running multiple reactors in parallel) rather than "scale-up" (using larger vessels) provides flexibility and mitigates risks associated with large batch reactors. flinders.edu.au

Process Optimization: Key parameters must be optimized to maximize yield and purity while minimizing costs and environmental impact. This involves a systematic study of:

Catalyst Loading: Minimizing the amount of catalyst without sacrificing reaction rate or selectivity.

Solvent Selection: Choosing greener, recyclable, and effective solvents.

Temperature and Pressure: Identifying the optimal conditions for reaction kinetics and side-reaction suppression.

Work-up and Purification: Developing efficient and scalable procedures to isolate the final product.

The table below outlines parameters that are typically considered during the optimization and scaling of chemical processes.

| Parameter | Objective in Process Optimization | Relevance to Scalability | Reference |

|---|---|---|---|

| Reaction Time | Minimize to increase reactor throughput. | Shorter times are crucial for the economic viability of both batch and flow processes. | iitb.ac.in |

| Temperature | Find the lowest effective temperature to save energy and reduce side products. | Efficient heat management is critical in large reactors; flow chemistry offers superior control. | beilstein-journals.org |

| Reagent Stoichiometry | Use reactants as close to a 1:1 ratio as possible to minimize waste. | Reduces raw material costs and simplifies purification at scale. | rsc.org |

| Solvent/Concentration | Use minimal amounts of non-toxic, recyclable solvents. | High concentrations increase throughput but can pose mixing and safety challenges. | atomfair.com |

Elucidation of Reaction Mechanisms and Transformational Chemistry of Methyl 4 Methyl 5,6 Dihydro 2h Pyran 3 Carboxylate

Mechanistic Investigations of Pyran Ring Formation Reactions (e.g., Knoevenagel–Michael cascades)

The formation of the 5,6-dihydro-2H-pyran ring system, a core structure of methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate, is frequently accomplished through cascade reactions. Among the most efficient methods is the Knoevenagel–Michael cascade, a one-pot sequence that constructs the heterocyclic ring with high atom economy. researchgate.netrsc.org This reaction typically involves the condensation of an active methylene (B1212753) compound with an α,β-unsaturated aldehyde or ketone, followed by an intramolecular Michael addition.

The regioselectivity of the cyclization is a key aspect of this mechanism. The formation of the six-membered dihydropyran ring is generally favored over other potential cyclization pathways due to thermodynamic stability. The process can be facilitated by various catalysts, including bases, acids, or organocatalysts, which activate the substrates and control the stereochemical outcome of the reaction. researchgate.netnih.gov

Reactivity Profile of the 5,6-Dihydro-2H-Pyran-3-Carboxylate Moiety

The chemical behavior of this compound is dictated by the interplay of its functional groups: the carbon-carbon double bond within the dihydropyran ring, the methyl ester group, and the methyl substituent at the C4 position.

Reactions at the Carbon-Carbon Double Bond

The endocyclic carbon-carbon double bond in the 5,6-dihydro-2H-pyran-3-carboxylate system is electron-rich due to the adjacent endocyclic oxygen atom, yet it is also part of an α,β-unsaturated ester system, making it susceptible to both electrophilic and nucleophilic attacks. The polarization of this double bond, influenced by the donor oxygen atom and the acceptor carboxylate group, is a key determinant of its reactivity. chim.itresearchgate.net

Common reactions at this site include:

Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). These reactions typically proceed via a cyclic halonium ion intermediate, followed by nucleophilic attack, leading to di-substituted tetrahydropyran (B127337) derivatives.

Hydrogenation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), readily reduces the double bond to afford the corresponding saturated tetrahydropyran derivative, methyl 4-methyltetrahydropyran-3-carboxylate.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can epoxidize the double bond to form an oxirane ring. This epoxide is a versatile intermediate for further transformations.

Michael Addition: The C5 position of the dihydropyran ring is electrophilic and can undergo conjugate addition reactions with soft nucleophiles, such as organocuprates or enamines. This allows for the introduction of various substituents at this position. researchgate.net

Cycloaddition Reactions: The double bond can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of complex bicyclic systems. nih.gov

Transformations of the Methyl Ester Group

The methyl ester group at the C3 position is a versatile handle for a variety of chemical transformations, allowing for the modification of the molecule's properties and the synthesis of related derivatives. organic-chemistry.org

Key transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). The resulting carboxylic acid can then be used in further reactions, such as amide bond formation.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (4-methyl-5,6-dihydro-2H-pyran-3-yl)methanol.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating in the presence of the corresponding alcohol and an acid or base catalyst. organic-chemistry.org

Grignard Reaction: Reaction with Grignard reagents (RMgX) or other organometallic reagents can convert the ester into a tertiary alcohol by adding two equivalents of the organometallic reagent.

Aminolysis: The ester can be converted directly to an amide by heating with an amine, although this reaction can sometimes be sluggish and may require elevated temperatures or catalysts.

The following table summarizes common transformations of the methyl ester group.

| Reagent(s) | Product Functional Group |

| H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | Primary Alcohol |

| R'OH, H⁺ or R'O⁻ | Ester (Transesterification) |

| 1. R'MgX (excess); 2. H₃O⁺ | Tertiary Alcohol |

| R'NH₂, Δ | Amide |

Influence of the C4 Methyl Substituent on Reactivity

The methyl group at the C4 position, adjacent to the double bond, exerts a notable influence on the reactivity of the dihydropyran ring through both electronic and steric effects. nih.gov

Electronic Effects: As an electron-donating group, the methyl substituent increases the electron density of the C=C double bond. This hyperconjugative effect can enhance the rate of electrophilic addition reactions by stabilizing the carbocation intermediate formed during the reaction. researchgate.net

Steric Effects: The steric hindrance provided by the methyl group can direct the approach of incoming reagents. For reactions occurring at the double bond or at the adjacent C3 ester group, the methyl group can favor attack from the less hindered face of the molecule, potentially leading to diastereoselectivity in the products. For instance, in catalytic hydrogenations or epoxidations, the catalyst or reagent may preferentially coordinate to the face opposite the methyl group. This steric bulk can also slightly decrease the rate of reactions where a bulky reagent needs to approach the C3 or C4 position. nih.gov

Catalytic Activation and Directed Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of dihydropyran systems, offering pathways to control reactivity, regioselectivity, and stereoselectivity.

Organocatalytic Strategies in Dihydropyran Reactions

In recent years, organocatalysis has emerged as a powerful tool for the synthesis of dihydropyrans, providing an alternative to traditional metal-based catalysts and promoting green chemistry principles. nih.govtandfonline.com Chiral organocatalysts are particularly valuable for asymmetric syntheses, enabling the production of enantiomerically enriched dihydropyran derivatives. nih.gov

Common organocatalytic strategies include:

Amine Catalysis: Secondary amines, such as proline and its derivatives, are frequently used to catalyze domino Michael-hemiacetalization reactions. nih.gov They operate by forming a nucleophilic enamine with a donor molecule (e.g., a ketone or aldehyde), which then undergoes a Michael addition to an acceptor (e.g., an α,β-unsaturated aldehyde). The subsequent intramolecular cyclization (hemiacetalization) yields the dihydropyran or tetrahydropyran ring. This approach allows for high levels of stereocontrol.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts for a range of transformations. In the context of dihydropyran synthesis, NHCs can catalyze the annulation of α,β-unsaturated aldehydes with various partners. The NHC activates the aldehyde by forming a Breslow intermediate, which can then act as a homoenolate equivalent, leading to the formation of dihydropyranones. mdpi.com

Brønsted Acid/Base Catalysis: Simple organic acids and bases can catalyze the formation of dihydropyrans through cascade reactions. For example, thiourea-based catalysts can act as hydrogen-bond donors to activate electrophiles and direct the stereochemical outcome of Michael additions in the reaction sequence. rsc.org

The following table presents examples of organocatalysts used in dihydropyran synthesis.

| Catalyst Type | Example Catalyst | Typical Reaction |

| Secondary Amine | Proline | Domino Michael-Hemiacetalization |

| N-Heterocyclic Carbene (NHC) | Imidazolium salts | [4+2] Annulation |

| Thiourea Derivatives | Schreiner's Catalyst | Asymmetric Michael Addition |

| Natural Polymers | Sodium Alginate | Knoevenagel-Michael Cascade |

Transition Metal-Catalyzed Processes for Dihydropyrans

The dihydropyran scaffold is a versatile substrate in transition metal-catalyzed reactions, enabling the formation of complex molecular architectures. Although examples directly involving this compound are not extensively documented, the principles can be understood from related structures.

Transition metal catalysis has become a cornerstone in the synthesis of heterocyclic compounds. frontiersin.org For dihydropyran systems, these catalysts are instrumental in reactions such as cross-coupling, metathesis, and hydrogenation. For instance, ruthenium carbene complexes, like Grubbs' catalysts, have been used for olefin metathesis followed by double bond migration to create cyclic enol ethers from allyl ethers. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also pivotal, allowing for the arylation and vinylation of the dihydropyran ring, thus increasing molecular complexity. organic-chemistry.org The reactivity in such processes is dictated by the specific catalyst, the substitution pattern on the dihydropyran ring, and the reaction conditions.

Lewis Acid-Mediated Transformations

Lewis acids are frequently employed to activate and mediate transformations of oxygen-containing heterocycles like dihydropyrans. wikipedia.org They function by coordinating to the oxygen atom of the pyran ring or the carbonyl oxygen of the ester group, thereby enhancing the electrophilicity of the molecule and facilitating a variety of reactions.

Common transformations include:

Cycloadditions: Lewis acids such as ZnCl₂, BF₃, and AlCl₃ can catalyze Diels-Alder reactions where the dihydropyran acts as the dienophile or, in some cases, part of the diene system. wikipedia.orgrug.nl This activation lowers the energy of the LUMO of the dienophile, accelerating the reaction rate and often enhancing stereoselectivity. wikipedia.org

Ring-Opening and Rearrangement: Strong Lewis acids can induce the cleavage of the C-O bond within the pyran ring, leading to acyclic intermediates that can be trapped or undergo further rearrangement. researchgate.net For example, the reaction of certain dihydropyrans with aldehydes in the presence of a Lewis acid can lead to the formation of more complex heterocyclic systems. kisti.re.krdntb.gov.ua

Nucleophilic Additions: Activation of the ester group by a Lewis acid can facilitate nucleophilic attack, leading to functionalization at the carboxylate moiety.

The choice of Lewis acid and solvent is critical, as it can significantly influence the reaction pathway and the stability of intermediates, preventing undesired side reactions like polymerization. nih.gov

Rearrangement Pathways and Intramolecular Processes in Dihydropyran Systems

Dihydropyran systems are susceptible to various rearrangement and intramolecular reactions, driven by thermodynamic stability, steric factors, or the presence of catalysts. A prominent intramolecular process for certain dihydropyran isomers is the retro-hetero-Diels-Alder reaction, a type of thermal decomposition. mdpi.comusc.edu.co This concerted reaction involves the cleavage of the dihydropyran ring to yield a carbonyl compound and a conjugated diene. mdpi.comresearchgate.net

For a molecule structurally similar to the title compound, such as 4-methyl-3,6-dihydro-2H-pyran, thermal decomposition proceeds via a six-membered cyclic transition state to yield formaldehyde (B43269) and 2-methyl-1,3-butadiene. mdpi.comresearchgate.net Other intramolecular processes can include acid-catalyzed ring expansions or contractions, particularly in strained or highly functionalized dihydropyran derivatives. nih.gov For example, a stereoselective, metal-free ring-expansion of monocyclopropanated furans has been shown to produce highly functionalized dihydro-2H-pyran derivatives through a cyclopropylcarbinyl cation rearrangement. nih.gov

Computational Studies on Reaction Pathways and Transition States (e.g., thermal decomposition)

Computational chemistry provides profound insights into the mechanisms, kinetics, and thermodynamics of chemical reactions involving dihydropyrans. Density Functional Theory (DFT) is a powerful tool used to model reaction pathways and characterize the geometries and energies of reactants, products, and transition states. mdpi.comrsc.org

A notable area of study is the thermal decomposition (thermolysis) of dihydropyran derivatives. mdpi.comusc.edu.coresearchgate.net Computational studies on the thermolysis of 3,6-dihydro-2H-pyran and its methylated analogues, such as 4-methyl-3,6-dihydro-2H-pyran, have elucidated a concerted, unimolecular retro-hetero-Diels-Alder mechanism. mdpi.comresearchgate.net

The key findings from these studies include:

Mechanism: The decomposition proceeds through a concerted six-membered cyclic transition state, where C-C and C-O bond breaking and forming occur simultaneously. mdpi.comresearchgate.net

Effect of Substituents: Methyl substituents on the pyran ring have been shown to lower the activation free energy (ΔG≠) of the decomposition. This stabilizing effect is attributed to the electronic influence of the methyl group on the pyran ring of the transition state. mdpi.com Specifically, methyl groups at positions 2, 4, and 6 decrease the activation energy. mdpi.comusc.edu.co

Kinetics and Thermodynamics: DFT calculations, often using functionals like PBE0 with a basis set such as 6-311+G(d,p), can accurately predict kinetic and thermodynamic parameters that show good agreement with experimental data. mdpi.com For instance, the calculated activation energy for the decomposition of 4-methyl-3,6-dihydro-2H-pyran is comparable to experimentally determined values. mdpi.com

Table 1: Calculated Activation Parameters for the Thermolysis of Dihydropyran Derivatives at 600 K

| Compound | ΔG≠ (kJ·mol−1) | ΔH≠ (kJ·mol−1) | ΔS≠ (J·mol−1·K−1) | Ea (kJ·mol−1) |

|---|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 195 | 206 | 18 | 211 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 189 | 199 | 16 | 204 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 197 | 23 | 202 |

Data sourced from computational studies at the PBE0/6-311+G(d,p) level. mdpi.com

These computational models offer a deeper understanding of transition state structures, the influence of substituents, and the synchronicity of the bond-breaking and bond-forming events during the reaction. mdpi.com

Advanced Spectroscopic and Computational Characterization of Methyl 4 Methyl 5,6 Dihydro 2h Pyran 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For the title compound, distinct signals are predicted for the methyl groups and the protons on the dihydropyran ring. The ester methyl protons (-OCH₃) are expected to appear as a singlet, being chemically unique and without adjacent protons. libretexts.org Similarly, the methyl group at the C4 position is attached to a quaternary vinylic carbon and should also present as a singlet. The methylene (B1212753) protons on the pyran ring (at C2, C5, and C6) would exhibit more complex signals, appearing as multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbon of the ester group at a low field (high chemical shift) and the two sp² hybridized carbons of the double bond. libretexts.org The carbons of the two methyl groups are expected at a high field (low chemical shift). chemguide.co.uk The three sp³ hybridized carbons of the dihydropyran ring would appear in the intermediate region of the spectrum. chemguide.co.ukmdpi.com

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ (ester) | 3.7 - 3.8 | Singlet | 3H |

| C2-H₂ | 4.1 - 4.3 | Triplet | 2H |

| C6-H₂ | 3.8 - 4.0 | Triplet | 2H |

| C5-H₂ | 1.8 - 2.0 | Multiplet | 2H |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 165 - 170 |

| C4 (vinylic) | 145 - 155 |

| C3 (vinylic) | 110 - 120 |

| C2 | 67 - 72 |

| C6 | 65 - 70 |

| -OCH₃ (ester) | 51 - 53 |

| C5 | 20 - 25 |

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, several characteristic absorption bands are expected. The most prominent feature would be the strong absorption from the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. The conjugation with the C=C double bond typically lowers this frequency compared to a saturated ester. The C=C stretching vibration within the ring will also be observable, though typically weaker than the C=O stretch. Furthermore, strong signals corresponding to the C-O stretching vibrations of the ester and the cyclic ether functionalities will be present in the fingerprint region. The C-H stretching vibrations for the sp³ hybridized carbons of the ring and methyl groups are expected just below 3000 cm⁻¹. scifiniti.com

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1730 | Strong |

| C=C Stretch | Alkene | 1640 - 1660 | Medium |

| C-O Stretch | Ester | 1250 - 1300 | Strong |

| C-O Stretch | Cyclic Ether | 1050 - 1150 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

The molecular formula for this compound is C₈H₁₂O₃, corresponding to a monoisotopic mass of approximately 156.0786 amu. The high-resolution mass spectrum should show a molecular ion peak (M⁺) at this m/z value.

Under electron ionization (EI), the molecular ion will undergo fragmentation. Common fragmentation pathways for methyl esters include the loss of a methoxy (B1213986) radical (•OCH₃), resulting in an [M-31]⁺ peak, or the loss of the entire carbomethoxy radical (•COOCH₃), leading to an [M-59]⁺ peak. libretexts.orgchemguide.co.uk The stability of the resulting fragment ions often dictates the relative intensity of these peaks in the spectrum. chemguide.co.uk

Predicted Mass Spectrometry Fragments

| m/z Value | Fragment Lost | Formula of Fragment |

|---|---|---|

| 156 | — (Molecular Ion) | [C₈H₁₂O₃]⁺ |

| 125 | •OCH₃ | [C₇H₉O₂]⁺ |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly sensitive to conjugated systems.

The structure of this compound contains an α,β-unsaturated ester, which is a chromophore that absorbs UV radiation. The primary electronic transition observed would be a π → π* transition associated with the conjugated C=C-C=O system. The wavelength of maximum absorption (λmax) can be estimated using Woodward-Fieser rules. For a cyclic α,β-unsaturated ester, the base value is influenced by the ring size and substitution. The presence of a β-alkyl substituent (the methyl group at C4) is expected to cause a bathochromic (red) shift, increasing the λmax value. pharmaxchange.infodavuniversity.org The predicted λmax for this compound would be in the range of 225-235 nm.

Computational Quantum Chemistry for Electronic Structure and Molecular Properties

Computational methods provide deep insights into the molecular structure, stability, and electronic properties, complementing experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govchemrxiv.org By applying DFT calculations, typically using functionals such as B3LYP, it is possible to determine the optimized ground-state geometry of this compound. nih.govscispace.com These calculations can predict bond lengths, bond angles, and dihedral angles, revealing the preferred conformation of the dihydropyran ring (e.g., a half-chair). Furthermore, DFT can be used to compute theoretical vibrational frequencies, which can be compared with experimental IR data, and to predict NMR chemical shifts, aiding in the assignment of experimental spectra. scifiniti.com

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: For the title compound, the HOMO is predicted to be localized primarily on the electron-rich C=C double bond. This indicates that this region is the most susceptible to attack by electrophiles.

LUMO: The LUMO is expected to be distributed across the entire π-conjugated system of the α,β-unsaturated ester, with significant orbital coefficients on the carbonyl carbon and the β-carbon (C4). This suggests these sites are the most likely to be attacked by nucleophiles.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It identifies electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions and reaction sites. researchgate.netwalisongo.ac.idyoutube.com

Electron-Rich Regions (Negative Potential): Indicated by red/yellow colors, these areas are prone to electrophilic attack. For this molecule, the most negative potential is expected around the carbonyl oxygen due to the presence of lone pairs and its high electronegativity.

Electron-Poor Regions (Positive Potential): Indicated by blue colors, these areas are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the methylene groups on the ring, particularly those adjacent to the electronegative ether oxygen.

Conformational Analysis and Anomeric Effects in Substituted Tetrahydropyrans

The conformational landscape of substituted tetrahydropyrans and related dihydropyrans is governed by a complex interplay of steric and stereoelectronic effects. The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize torsional strain. However, the presence of substituents can significantly influence the equilibrium between different chair and boat conformers.

A key stereoelectronic factor in such heterocyclic systems is the anomeric effect. wikipedia.orgscripps.edu This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to occupy an axial position, which is counterintuitive from a purely steric standpoint. wikipedia.org The origin of the anomeric effect is often attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. researchgate.net An alternative explanation involves the minimization of dipole-dipole repulsion, which is achieved in the axial conformation. st-andrews.ac.uk

In the case of this compound, while it is a dihydropyran, the principles of conformational analysis derived from tetrahydropyran systems are still applicable. The molecule lacks a substituent at the traditional anomeric C2 position, but related stereoelectronic interactions, sometimes referred to as pseudo-anomeric effects, can still influence its structure. st-andrews.ac.uknih.gov The preferred conformation will be a balance between minimizing steric clashes involving the methyl and carboxylate groups and optimizing any existing stabilizing hyperconjugative or electrostatic interactions. Computational modeling, such as Density Functional Theory (DFT), is often employed to calculate the relative energies of different possible conformations (e.g., chair, half-chair, boat) to predict the most stable three-dimensional structure.

Theoretical Investigation of Stability and Decomposition Pathways

Computational chemistry provides powerful tools for investigating the thermodynamic stability and potential decomposition pathways of molecules like this compound. semanticscholar.org DFT calculations are commonly used to model the reaction mechanisms and determine the kinetic and thermodynamic parameters of chemical transformations. mdpi.comdntb.gov.ua

For dihydropyran systems, a common thermal decomposition pathway is a retro-Diels-Alder reaction. mdpi.comdntb.gov.ua In this concerted, unimolecular process, the dihydropyran ring cleaves to form two smaller, more stable molecules. For the parent 3,6-dihydro-2H-pyran, this reaction yields formaldehyde (B43269) and 1,3-butadiene (B125203) through a six-membered cyclic transition state. mdpi.com

Computational studies on substituted dihydropyrans have shown that the presence and position of substituents, such as methyl groups, can significantly affect the activation energy of this decomposition process. mdpi.comdntb.gov.ua Research on 4-methyl-3,6-dihydro-2H-pyran indicates that methyl substituents can lower the activation free energy, thereby favoring thermal decomposition compared to the unsubstituted compound. mdpi.com This stabilizing effect is attributed to changes in the electron density within the pyran ring at the transition state. mdpi.com Similar theoretical analyses for this compound would be crucial to predict its thermal stability and identify its likely decomposition products.

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) |

|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 214 | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 208 | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 202 | 183 |

X-ray Crystallography for Absolute Stereochemistry (for crystalline derivatives)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a high-quality single crystal can be obtained. springernature.com For chiral molecules like this compound, which may exist as a liquid or oil at room temperature, it is often necessary to prepare a crystalline derivative to perform this analysis. researchgate.net

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.net This effect causes small but measurable differences between the intensities of Friedel pairs of reflections (hkl and -h-k-l). researchgate.net The analysis of these intensity differences, known as the Bijvoet method, allows for the unambiguous assignment of the absolute structure. researchgate.net

The reliability of the assignment is typically expressed by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. nih.gov A low estimated standard deviation (esd) on the Flack parameter is crucial for a confident assignment. soton.ac.uk X-ray crystallographic studies on related substituted pyran compounds have successfully elucidated their solid-state conformations, which often include flattened-boat or half-chair forms, and have confirmed the relative and absolute stereochemistry of their chiral centers. nih.govnih.govbeilstein-journals.org

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

For chiral molecules that are synthesized as racemates or as diastereomeric mixtures, it is essential to assess their stereoisomeric purity. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the primary methods used for the separation and quantification of enantiomers and diastereomers. hplc.eu

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). A wide variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most versatile and widely used for separating a broad range of chiral compounds, including heterocyclic molecules. nih.govresearchgate.net Other CSPs, such as those based on macrocyclic glycopeptides, proteins, or Pirkle-type phases, offer different chiral recognition mechanisms and selectivities. researchgate.netthieme-connect.de

The development of a successful separation method involves screening different combinations of CSPs and mobile phases (normal-phase, reversed-phase, polar organic, or polar ionic) to achieve baseline resolution of the stereoisomers. nih.gov Once a separation is achieved, the enantiomeric excess (ee) or diastereomeric excess (de) can be accurately determined by integrating the peak areas of the respective isomers. SFC is often favored for its high efficiency, faster analysis times, and reduced solvent consumption compared to HPLC. hplc.euresearchgate.net

| CSP Type | Common Trade Names | Typical Mobile Phases | Separation Principle |

|---|---|---|---|

| Polysaccharide-based | Chiralcel®, Chiralpak® | Hexane/Alcohol, Acetonitrile, Methanol | Inclusion in helical polymer grooves, hydrogen bonding, dipole-dipole interactions |

| Macrocyclic Glycopeptide | CHIROBIOTIC® | Polar Ionic, Polar Organic, Reversed-Phase | Inclusion in macrocyclic cavity, hydrogen bonding, ionic interactions |

| π-Complex (Pirkle-type) | Whelk-O® | Normal-Phase (Hexane/Alcohol) | π-π interactions, hydrogen bonding, dipole stacking |

| Protein-based | Ultron ES-OVM | Reversed-Phase (Aqueous buffers/Acetonitrile or Methanol) | Hydrophobic and polar interactions within protein binding sites |

Applications of Methyl 4 Methyl 5,6 Dihydro 2h Pyran 3 Carboxylate in Complex Molecule Synthesis

Building Block in the Synthesis of Diverse Heterocyclic Scaffolds

The unique structural features of methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate make it an excellent precursor for the synthesis of various heterocyclic systems. The presence of both an enone system and a latent 1,5-dicarbonyl relationship after ring opening allows for the construction of several important classes of heterocycles, such as pyrazoles and pyridines.

Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.comhilarispublisher.com The enone functionality of this compound can be exploited to generate a 1,3-dicarbonyl equivalent. For instance, reaction with hydrazine or a substituted hydrazine can proceed via a Michael addition to the β-position of the enone, followed by cyclization and dehydration to yield a pyrazole. This approach provides a straightforward route to pyrazoles fused or substituted with a tetrahydropyran (B127337) motif, which are of interest in medicinal chemistry. nih.gov

Pyridines: The dihydropyran ring can also serve as a template for the synthesis of substituted pyridines. nih.govorganic-chemistry.org One plausible strategy involves a ring-opening and rearrangement sequence. For example, treatment with ammonia (B1221849) or a primary amine under appropriate conditions could lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine (B92270). This transformation would incorporate the substituent from the starting pyran into the final pyridine product.

The versatility of the dihydropyran ring in constructing other heterocyclic systems is a subject of ongoing research, with multicomponent reactions offering an efficient pathway to complex molecular structures. mdpi.com The general reactivity of 4H-pyran derivatives in such reactions highlights the potential of this compound as a synthon for a variety of heterocyclic scaffolds. nih.govnih.gov

| Target Heterocycle | Key Reagent | Plausible Reaction Type |

|---|---|---|

| Pyrazoles | Hydrazine (or substituted hydrazines) | Michael Addition-Cyclization |

| Pyridines | Ammonia (or primary amines) | Ring Opening-Cyclization-Oxidation |

Precursor to Saturated Tetrahydropyran Carboxylates

The conversion of this compound to its saturated counterpart, methyl 4-methyltetrahydropyran-3-carboxylate, is a key transformation that expands its utility in organic synthesis. This is typically achieved through catalytic hydrogenation of the carbon-carbon double bond within the dihydropyran ring.

The enantioselective hydrogenation of a closely related substrate, 5,6-dihydro-2H-pyran-3-carboxylic acid, has been successfully demonstrated using a cinchona alkaloid-modified palladium catalyst. rsc.org This reaction yielded the corresponding saturated tetrahydropyran-3-carboxylic acid with high optical purity. rsc.org This precedent strongly suggests that this compound can be effectively hydrogenated to its saturated analog under similar conditions.

Commonly employed catalysts for such transformations include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. rsc.orgosi.lv The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent, such as ethanol, methanol, or ethyl acetate. The resulting saturated tetrahydropyran carboxylates are valuable intermediates in their own right, often serving as building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. pharmablock.comrsc.org

| Catalyst | Hydrogen Source | Typical Solvent | Key Feature |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Ethyl Acetate | Common and efficient |

| Platinum Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Highly active catalyst |

| Raney Nickel | H₂ gas | Ethanol, Methanol | Cost-effective for large scale |

| Cinchona-modified Pd/Al₂O₃ | H₂ gas | Various organic solvents | Enantioselective hydrogenation rsc.org |

Role in Natural Product Analogue Synthesis and Structural Mimicry

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast number of natural products, including polyketides, macrolides, and various carbohydrates. rsc.orgmdpi.com Consequently, synthetic derivatives of tetrahydropyran, such as those derived from this compound, are of significant interest for the synthesis of natural product analogues and for structural mimicry in medicinal chemistry.

The THP scaffold is often considered a bioisostere of other cyclic systems, such as cyclohexane, but with improved physicochemical properties like reduced lipophilicity, which can be beneficial for drug absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity with biological targets. pharmablock.com

In the context of carbohydrate mimicry, the tetrahydropyran ring can serve as a non-glycosidic replacement for sugar moieties in bioactive molecules. This strategy is employed to create more stable analogues of natural products that are less susceptible to enzymatic degradation. The functional groups on the saturated tetrahydropyran derived from this compound provide handles for further chemical modification, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. For instance, the ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol, providing another point of diversification. The methyl group also influences the conformation of the ring, which can be crucial for biological activity.

The application of tetrahydropyran-containing building blocks in the synthesis of anticancer agents and other bioactive compounds underscores the importance of this structural motif in drug discovery. nih.gov While direct examples of the use of this compound in the synthesis of specific natural product analogues are not extensively documented in readily available literature, its potential as a precursor to valuable tetrahydropyran building blocks is clear.

Future Prospects and Research Directions in Methyl 4 Methyl 5,6 Dihydro 2h Pyran 3 Carboxylate Research

Development of Green Chemistry Approaches for its Synthesis

The future synthesis of methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate is increasingly geared towards environmentally benign methodologies. Green chemistry principles are being integrated to minimize waste, reduce energy consumption, and utilize renewable resources. A significant focus is on the use of alternative reaction media and catalysts that are both efficient and eco-friendly.

One promising avenue is the use of ionic liquids or aqueous media for the synthesis of dihydropyran rings. nih.gov For instance, the use of biodegradable, choline (B1196258) hydroxide-based ionic liquids as catalysts in water has been shown to be effective for the synthesis of related tetrahydrobenzo[b]pyran derivatives, offering good to excellent yields and simple work-up procedures. nih.gov Similarly, multicomponent reactions, which enhance atom economy by combining multiple reactants in a single step, are being explored in greener solvents. nih.gov The synthesis of pyran analogues through single-pot multicomponent reactions using recyclable catalysts exemplifies this trend. nih.gov

The development of reusable catalysts is another cornerstone of green synthetic approaches. Catalysts such as zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) have been employed for the solvent-free synthesis of dihydropyran derivatives, showcasing high efficiency and the ability to be recycled without a significant loss of catalytic activity. ajchem-a.com

| Green Chemistry Approach | Key Features | Potential Advantages for Dihydropyran Synthesis |

|---|---|---|

| Aqueous Media Synthesis | Utilizes water as the solvent. | Environmentally friendly, cost-effective, and safe. nih.gov |

| Ionic Liquid Catalysis | Employs non-volatile, reusable ionic liquids. | High efficiency, catalyst recyclability, and mild reaction conditions. nih.gov |

| Solvent-Free Reactions | Reactions are conducted without a solvent. | Reduced waste, lower cost, and simplified purification. ajchem-a.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, reduced reaction time, and operational simplicity. nih.gov |

Exploration of Novel Catalytic Systems for Functionalization and Transformation

The functionalization and transformation of the this compound scaffold are pivotal for creating diverse molecular architectures. Future research will heavily rely on the discovery and application of novel catalytic systems to achieve higher efficiency, selectivity, and broader substrate scope.

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of dihydropyran-2-ones and related structures. mdpi.comresearchgate.net NHCs can activate aldehydes to participate in various cycloaddition reactions, leading to the formation of the dihydropyran ring with high stereoselectivity. mdpi.comnih.gov These catalysts offer a metal-free alternative, which is advantageous in many applications.

Furthermore, the use of novel nanostructured catalysts is a rapidly growing area. For example, tantalum-based metal-organic framework (Ta-MOF) nanostructures have been successfully used as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.orgnih.gov These catalysts exhibit high thermal stability, large surface area, and can be easily recovered and reused, making them highly attractive for sustainable chemical processes. nih.govfrontiersin.org Lewis acids, such as nickel nitrate (B79036) hexahydrate, have also been reported as effective catalysts for the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media. researchgate.net

| Catalytic System | Type of Transformation | Key Advantages |

|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Cycloaddition reactions for ring formation. | Metal-free, high stereoselectivity, versatile. mdpi.comresearchgate.net |

| Ta-MOF Nanostructures | Multicomponent synthesis of dihydropyrans. | Reusable, high efficiency, short reaction times. nih.govfrontiersin.org |

| Lewis Acids (e.g., Ni(NO₃)₂·6H₂O) | One-pot synthesis of pyran derivatives. | Cost-effective, operates in aqueous media. researchgate.net |

| Organocatalysts (e.g., β-proline) | One-pot synthesis from pyruvates and aldehydes. | Mild conditions, high yield and diastereoselectivity. oist.jp |

Advanced Computational Design of New Dihydropyran Derivatives

Computational chemistry is set to play an increasingly integral role in the design of new dihydropyran derivatives based on the this compound template. In silico methods, such as molecular docking and Density Functional Theory (DFT), can predict the biological activity and physicochemical properties of novel compounds, thereby guiding synthetic efforts towards molecules with desired characteristics. nih.gov

Molecular docking studies, for instance, can be used to investigate the binding interactions of dihydropyran derivatives with specific biological targets. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors for therapeutic applications. For example, in silico docking simulations have been used to visualize the orientation of dihydropyran-based macrolides within the p110α subunit of PI3Kα, a key enzyme in cancer signaling pathways. nih.gov

DFT calculations provide deep insights into the electronic structure, reactivity, and stability of molecules. nih.gov These calculations can be used to predict the outcomes of chemical reactions and to understand reaction mechanisms at a molecular level. mdpi.com Computational studies have been employed to investigate the thermal decomposition of dihydropyran compounds, revealing concerted, unimolecular reaction mechanisms. mdpi.com Such theoretical insights are invaluable for optimizing reaction conditions and designing more stable or reactive derivatives.

Integration with High-Throughput Experimentation for Reaction Discovery

High-throughput experimentation (HTE) is a transformative approach that enables the rapid screening of a large number of reaction conditions or compound variations in parallel. nih.gov The integration of HTE with the synthesis and functionalization of dihydropyrans will significantly accelerate the discovery of new reactions and novel derivatives of this compound.

HTE platforms, often utilizing 96-, 384-, or even 1536-well plates, allow for the systematic variation of catalysts, solvents, temperatures, and substrates on a microscale. researchgate.netnih.gov This miniaturization reduces the consumption of reagents and allows for a much broader experimental space to be explored in a shorter amount of time. chemrxiv.org The data generated from HTE can be used to quickly identify optimal reaction conditions or to discover entirely new chemical transformations. purdue.edu

The combination of HTE with artificial intelligence and machine learning is a particularly powerful future direction. chemrxiv.org By analyzing the large datasets generated by HTE, machine learning algorithms can identify complex relationships between reaction parameters and outcomes, leading to predictive models that can guide future experiments. This synergy between automated experimentation and data-driven design will be instrumental in unlocking the full potential of the dihydropyran scaffold. researchgate.net

Q & A

Q. What are the established synthetic methodologies for methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate, and how do reaction parameters affect the outcome?

Answer: Two primary synthetic routes are documented:

- Alkylation Method : Reacting 1-bromo-3-chloropropane with methyl acetoacetate in the presence of sodium methoxide (NaOMe) under reflux in alcoholic solvents (e.g., ethanol). This method yields ~60% product but risks over-alkylation at elevated temperatures .

- Maitland-Japp Reaction : Utilizing δ-hydroxy-β-ketoesters with N,N-dimethylacetamide dimethyl acetal (DMADMA) in anhydrous toluene. This approach achieves 35–65% yield with improved stereochemical control .

Q. Key Parameters :

| Factor | Impact on Synthesis |

|---|---|

| Solvent polarity | Polar solvents (ethanol) favor alkylation; nonpolar (toluene) stabilizes Maitland-Japp intermediates. |

| Temperature | Higher temps accelerate alkylation but increase side reactions. |

| Catalyst/base strength | Strong bases (NaOMe) drive ester hydrolysis if not carefully titrated. |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR :

- IR Spectroscopy :

- Ester C=O stretch at ~1725 cm⁻¹ and C-O-C at ~1246 cm⁻¹ .

- Mass Spectrometry :

Q. What are the key reactivity patterns of this compound in organic transformations?

Answer:

- Ester Hydrolysis :

- Base-catalyzed (NaOH/MeOH) yields carboxylic acid; acid-catalyzed (H₂SO₄) produces alcohol .

- Ring-Opening :

- Diels-Alder Reactivity :

- The diene moiety participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Advanced Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Answer: Contradictions arise from:

- Stereochemical Variations : Undetected stereoisomers (e.g., trans vs cis) exhibit divergent bioactivities. Chiral HPLC purification resolves this .

- Hydrolysis Rates : Ester stability under assay conditions (pH, enzymes) alters metabolite profiles. Stability studies in physiological buffers (pH 7.4, 37°C) are critical .

- Purity Thresholds : Impurities >5% (e.g., unreacted precursors) skew dose-response curves. LC-MS verification ensures >98% purity .

Q. What computational tools predict the regioselectivity of nucleophilic attacks on this compound?

Answer:

- Density Functional Theory (DFT) :

- B3LYP/6-31G(d) calculations map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-2 carbonyl) prone to nucleophilic attack .

- Molecular Dynamics (MD) Simulations :

- AMBER force field models show THF stabilizes transition states better than DMSO, aligning with experimental regioselectivity .

Q. How do steric and electronic effects of substituents influence the tautomeric equilibrium of dihydropyranone derivatives?

Answer:

Q. What metallaphotoredox catalytic approaches enable functionalization of benzylic C-H bonds?

Answer:

- Catalyst System : Ru(bpy)₃²⁺ for photoexcitation; Ni(acac)₂ enables cross-coupling .

- Substrate Scope : Electron-donating groups (e.g., 4-methoxy) enhance reactivity (73% yield) .

- Optimization : Solvent (THF), stoichiometric reductants (Hünig’s base), and ambient temperature improve efficiency .

Q. What protecting group strategies are optimal for multi-step syntheses involving this compound?

Answer:

Q. Table 1: Comparison of Synthetic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.